(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroisoquinoline, a structure commonly found in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound itself is typically synthesized via reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: The primary alcohol this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound, which shares the core structure but lacks the hydroxyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A precursor in the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Beta-carbolines: Structurally related compounds with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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